molecular formula C11H9NO3 B3021628 Methyl 4-Hydroxyquinoline-2-carboxylate CAS No. 7101-89-5

Methyl 4-Hydroxyquinoline-2-carboxylate

Cat. No.: B3021628
CAS No.: 7101-89-5
M. Wt: 203.19 g/mol
InChI Key: RMPKIWQIHSVNCB-UHFFFAOYSA-N
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Description

Methyl 4-Hydroxyquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-Hydroxyquinoline-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzophenone with diethyl oxalate, followed by cyclization and esterification. The reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-Hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Acidic or basic hydrolysis conditions are used to convert the ester group to a carboxylic acid.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 4-Hydroxyquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.

    Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

Methyl 4-Hydroxyquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:

    4-Hydroxyquinoline: Similar in structure but lacks the ester group.

    8-Hydroxyquinoline: Known for its metal-chelating properties.

    Quinoline-2-carboxylic acid: Lacks the hydroxyl group but retains the carboxylate functionality.

Uniqueness: this compound is unique due to the presence of both hydroxyl and ester groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-6-10(13)7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPKIWQIHSVNCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356286
Record name Methyl 4-Hydroxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5965-59-3
Record name Methyl 4-Hydroxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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